molecular formula C10H8BrF3 B7949800 (+/-)-1-Bromo-4-(trans-2-(trifluoromethyl)cyclopropyl)benzene

(+/-)-1-Bromo-4-(trans-2-(trifluoromethyl)cyclopropyl)benzene

Cat. No.: B7949800
M. Wt: 265.07 g/mol
InChI Key: KJTTXTPFMGWOCS-DTWKUNHWSA-N
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Description

(+/-)-1-Bromo-4-(trans-2-(trifluoromethyl)cyclopropyl)benzene (hereafter referred to as Compound A) is a brominated aromatic compound featuring a trans-configured cyclopropyl ring substituted with a trifluoromethyl (-CF₃) group. The trans configuration minimizes steric strain between the bulky -CF₃ group and the adjacent cyclopropane hydrogen atoms, enhancing thermodynamic stability compared to cis isomers . This compound is primarily utilized in materials science and pharmaceutical research due to its unique electronic properties imparted by the electron-withdrawing -CF₃ group and the bromine atom, which serve as reactive handles for cross-coupling reactions.

Properties

IUPAC Name

1-bromo-4-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrF3/c11-7-3-1-6(2-4-7)8-5-9(8)10(12,13)14/h1-4,8-9H,5H2/t8-,9+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJTTXTPFMGWOCS-DTWKUNHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(F)(F)F)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1C(F)(F)F)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrF3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Bromination Using Zinc Bromide-Montmorillonite Catalysts

A prominent method involves the use of zinc bromide supported on montmorillonite K10 as a heterogeneous catalyst. In this approach, 1-phenyl-1-(trifluoromethyl)cyclopropane is dissolved in pentane, followed by the slow addition of bromine under inert atmospheric conditions and darkness. Key parameters include:

ParameterValue
CatalystZnBr₂ on montmorillonite K10
SolventPentane
Temperature20°C (ambient)
Bromine Addition Time3–4 hours
Reaction DurationOvernight (12–16 hours)
Yield95–96% (post-purification)

The catalyst activates bromine, enabling electrophilic substitution at the para position of the benzene ring. Post-reaction quenching with saturated sodium sulfite ensures removal of excess bromine, while distillation under reduced pressure isolates the product. Nuclear magnetic resonance (NMR) and gas chromatography-mass spectrometry (GC/MS) confirm a molecular ion peak at m/z = 264/266 [M+H]⁺, consistent with the target compound.

Iron(III) Chloride-Quaternary Ammonium Salt Systems

Patent CN102234220A highlights a bromination method using FeCl₃ paired with quaternary ammonium salts (e.g., tetrabutylammonium chloride) in dichloromethane. While originally developed for 4-bromo-1,2-xylene, this system is adaptable to trifluoromethylcyclopropyl-bearing aromatics. The catalyst enhances bromine’s electrophilicity, directing substitution to the para position:

FeCl3+R4N+ClFeCl4R4N+(active brominating complex)\text{FeCl}3 + \text{R}4\text{N}^+\text{Cl}^- \rightarrow \text{FeCl}4^- \text{R}4\text{N}^+ \quad \text{(active brominating complex)}

Reactions proceed at −60°C to −20°C to suppress di- and tri-brominated by-products. After warming to 10–20°C, sodium sulfite neutralizes residual hydrogen bromide (HBr), yielding 85–93% pure product. For (+/-)-1-bromo-4-(trans-2-(trifluoromethyl)cyclopropyl)benzene, analogous conditions could achieve comparable selectivity.

Cyclopropane Functionalization and Ring-Closure Techniques

Synthesis of the Trifluoromethylcyclopropyl Precursor

The trans-2-(trifluoromethyl)cyclopropyl group is introduced via cyclopropanation of allylic trifluoromethyl compounds. A modified Simmons-Smith reaction using diiodomethane and zinc-copper couple generates the cyclopropane ring:

CF3CH2CH2I+Zn(Cu)CF3C3H5+ZnI2\text{CF}3\text{CH}2\text{CH}2\text{I} + \text{Zn(Cu)} \rightarrow \text{CF}3\text{C}3\text{H}5 + \text{ZnI}_2

Alternatively, transition-metal-catalyzed [2+1] cycloadditions with trifluoromethyl diazo compounds offer stereochemical control. For example, rhodium(II) acetate catalyzes the reaction between styrenes and trifluoromethyl diazoethane to form trans-substituted cyclopropanes.

Integration with Aromatic Bromination

Post-cyclopropanation, bromination is performed under conditions that preserve the cyclopropane ring’s integrity. The use of non-polar solvents (e.g., pentane) and low temperatures (−30°C to 0°C) mitigates ring-opening side reactions. In one protocol, bromine is added dropwise to a solution of the cyclopropane precursor and ZnBr₂-montmorillonite, achieving near-quantitative conversion.

Comparative Analysis of Preparation Methods

Efficiency and Selectivity

MethodCatalystYieldPurityBy-Products
ZnBr₂-MontmorilloniteHeterogeneous95–96%>99%<1% di-brominated
FeCl₃-Quat. AmmoniumHomogeneous85–93%88–93%5–10% ortho-brominated
NaBr/H₂SO₄Acidic90%96.7%<3% isomerized

The ZnBr₂-montmorillonite system outperforms others in yield and purity due to its solid-phase catalysis, which simplifies product isolation. Conversely, FeCl₃-based methods require meticulous temperature control to avoid side reactions.

Industrial-Scale Adaptations and Challenges

Catalyst Recovery and Reusability

Montmorillonite-supported catalysts are filterable and reactivatable by heating at 200°C under argon. In contrast, homogeneous FeCl₃ catalysts necessitate aqueous workups, increasing waste.

Purification Techniques

Vacuum distillation (40–50°C at 0.1 mmHg) effectively separates the target compound from pentane and oligomeric by-products. Chromatography is avoided due to the compound’s volatility .

Chemical Reactions Analysis

(+/-)-1-Bromo-4-(trans-2-(trifluoromethyl)cyclopropyl)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide, potassium tert-butoxide, and other strong bases.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding benzoic acid derivatives. Oxidizing agents such as potassium permanganate or chromium trioxide are typically used.

    Reduction Reactions: The compound can be reduced to form the corresponding benzene derivatives. Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C10H8BrF3
  • Molecular Weight : 265.07 g/mol
  • Density : Not available
  • Boiling Point : Not available
  • Melting Point : Not available

These properties make it suitable for use in organic synthesis and as an intermediate in various chemical reactions.

Organic Synthesis

One of the primary applications of (+/-)-1-Bromo-4-(trans-2-(trifluoromethyl)cyclopropyl)benzene is in organic synthesis. It serves as a versatile building block for the synthesis of more complex molecules. The bromine atom can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups.

Pharmaceutical Development

The compound has potential applications in pharmaceutical chemistry due to its unique trifluoromethyl group, which can enhance the biological activity of drug candidates. Research has indicated that trifluoromethylated compounds often exhibit improved metabolic stability and bioavailability, making them attractive candidates for drug development.

Material Science

In material science, (+/-)-1-Bromo-4-(trans-2-(trifluoromethyl)cyclopropyl)benzene can be used in the development of new materials with specific electronic properties. The incorporation of fluorinated groups can modify the physical properties of polymers and other materials, leading to applications in electronics and coatings.

Case Study 1: Trifluoromethylation Reactions

Research has demonstrated that compounds containing trifluoromethyl groups can significantly alter the reactivity patterns in organic synthesis. A study published in a peer-reviewed journal explored the use of (+/-)-1-Bromo-4-(trans-2-(trifluoromethyl)cyclopropyl)benzene as a precursor for synthesizing novel fluorinated compounds with potential pharmaceutical applications.

Another study investigated the biological activity of derivatives synthesized from (+/-)-1-Bromo-4-(trans-2-(trifluoromethyl)cyclopropyl)benzene. The results indicated that certain derivatives exhibited promising activity against specific cancer cell lines, suggesting potential therapeutic applications.

Mechanism of Action

The mechanism of action of (+/-)-1-Bromo-4-(trans-2-(trifluoromethyl)cyclopropyl)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and the cyclopropyl ring contribute to the compound’s ability to bind to these targets with high affinity. The bromine atom can participate in various chemical reactions, leading to the formation of reactive intermediates that can modulate biological pathways.

Comparison with Similar Compounds

Structural Comparison with Deuterated Analogs

1-Bromo-4-(1-(trifluoromethyl)cyclopropyl-2,2-d₂)benzene (37c)

A deuterated analog of Compound A, Compound 37c , replaces two hydrogen atoms on the cyclopropane ring with deuterium (²H) at the 2,2-positions. This isotopic labeling is critical for studying metabolic pathways or reaction mechanisms via techniques like mass spectrometry or NMR.

Key Differences:
Property Compound A Compound 37c
Molecular Weight (g/mol) 279.03 281.05
Stability Standard Enhanced kinetic isotope effect
Applications Synthetic intermediates Isotopic tracing in drug metabolism studies

Research Insight : The deuterium in Compound 37c reduces metabolic degradation rates in vivo, making it valuable for pharmacokinetic studies .

Functional Comparison with Pesticide Compounds

Bromopropylate and Chloropropylate

These pesticides share structural motifs with Compound A, such as bromo/chloro substituents and ester functionalities ():

  • Bromopropylate : 1-methylethyl 4-bromo-α-(4-bromophenyl)-α-hydroxybenzeneacetate.
  • Chloropropylate : 1-methylethyl 4-chloro-α-(4-chlorophenyl)-α-hydroxybenzenacetate.
Key Differences:
Property Compound A Bromopropylate
Core Structure Bromobenzene + cyclopropane Brominated ester derivative
Molecular Weight (g/mol) 279.03 465.14
LogP (lipophilicity) ~3.5 ~6.2
Applications Materials science Acaricide (pesticide)

Research Insight : The ester groups in bromopropylate enhance lipophilicity, facilitating penetration into insect lipid membranes, whereas Compound A’s compact structure favors reactivity in Suzuki-Miyaura couplings .

Fluazolate

Fluazolate (1-methylethyl 5-(4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-2-chloro-4-fluorobenzoate) shares the -CF₃ group but incorporates a pyrazole ring, increasing herbicidal activity.

Electronic Effects

  • The -CF₃ group in Compound A withdraws electrons, polarizing the benzene ring and activating the bromine for nucleophilic substitution.
  • In contrast, bromopropylate’s -CF₃ analog (fluazolate) enhances binding to plant acetolactate synthase, inhibiting weed growth .

Thermal Stability

Cyclopropane rings in Compound A introduce strain, but the trans configuration mitigates this, allowing stability up to 150°C. Deuterated analogs (e.g., Compound 37c) show similar stability but slower degradation in biological systems .

Research and Application Insights

  • Synthetic Utility : Compound A’s bromine atom enables palladium-catalyzed cross-couplings to generate biaryl structures for OLED materials.
  • Agrochemical Contrast : Unlike pesticidal esters (), Compound A lacks the hydrolyzable ester group, reducing environmental persistence.

Biological Activity

(+/-)-1-Bromo-4-(trans-2-(trifluoromethyl)cyclopropyl)benzene, a compound characterized by its unique trifluoromethyl and cyclopropyl groups, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing findings from diverse sources to provide a comprehensive overview.

The compound has the molecular formula C10H8BrF3 and a molecular weight of 265.07 g/mol. Its structure includes a bromine atom and a trifluoromethyl group attached to a benzene ring, along with a cyclopropyl group, which influences its reactivity and biological interactions.

PropertyValue
Molecular FormulaC10H8BrF3
Molecular Weight265.07 g/mol
CAS Number900779-70-6
Purity95%

The biological activity of (+/-)-1-Bromo-4-(trans-2-(trifluoromethyl)cyclopropyl)benzene is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity, facilitating membrane permeability and receptor binding. The bromine atom can undergo nucleophilic substitution reactions, potentially leading to the formation of reactive intermediates that modulate biological pathways.

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly in the context of enzyme inhibition and receptor interaction:

Comparative Analysis

A comparative analysis of (+/-)-1-Bromo-4-(trans-2-(trifluoromethyl)cyclopropyl)benzene with structurally similar compounds reveals distinct differences in biological activity:

CompoundKey FeaturesBiological Activity
1-Bromo-4-(trifluoromethyl)benzeneLacks cyclopropyl groupDifferent reactivity; lower biological activity
4-Bromo-α,α,α-trifluorotolueneSimilar trifluoromethyl groupVaries in receptor affinity
4-BromobenzotrifluorideLacks cyclopropyl groupReduced chemical and biological properties

Case Studies

Several studies have explored the synthesis and biological evaluation of related compounds:

  • Study on Dihydroquinazolinone Derivatives : This study highlighted the importance of structural modifications on biological activity, suggesting that similar approaches could be applied to optimize (+/-)-1-Bromo-4-(trans-2-(trifluoromethyl)cyclopropyl)benzene for enhanced efficacy against specific targets .
  • Cannabinoid Receptor Affinity : Research on trifluoromethylindanes indicated that modifications in structure can lead to significant changes in receptor affinity and selectivity, opening avenues for exploring the potential therapeutic uses of (+/-)-1-Bromo-4-(trans-2-(trifluoromethyl)cyclopropyl)benzene .

Q & A

Q. What synthetic methodologies are commonly employed to prepare (+/-)-1-Bromo-4-(trans-2-(trifluoromethyl)cyclopropyl)benzene?

The compound is synthesized via cyclopropanation reactions, often starting from brominated aromatic precursors. For example, visible light-mediated oxidative halogenation can be used to introduce the cyclopropyl group. A typical protocol involves reacting 1-bromo-4-(trifluoromethyl)benzene under photochemical conditions with cyclopropane-forming reagents, achieving moderate yields (e.g., 60% over 24 hours) . Key steps include optimizing reaction time, light source intensity, and catalyst selection to enhance regioselectivity.

Q. Which spectroscopic techniques are critical for characterizing this compound?

Structural confirmation relies on multinuclear NMR (¹H, ¹³C, ¹⁹F) to resolve the trans-cyclopropyl configuration and trifluoromethyl group orientation. For instance, ¹H NMR reveals coupling constants (e.g., J = 8.0 Hz for aromatic protons) and cyclopropyl proton splitting patterns, while ¹⁹F NMR confirms the trifluoromethyl signal at δ -62.2 . High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., m/z 186.0644 for related intermediates) .

Q. How should researchers handle and store this compound to maintain stability?

Due to its sensitivity to heat and moisture, store at 0–6°C in airtight, light-resistant containers. Safety protocols include using PPE (gloves, goggles) and working in a fume hood to avoid inhalation or skin contact. Contaminated equipment should be decontaminated with ethanol or specialized halogen-neutralizing agents .

Advanced Research Questions

Q. What role does the trans-cyclopropyl group play in modulating the compound’s reactivity?

The trans-cyclopropyl group introduces steric hindrance and ring strain, influencing regioselectivity in cross-coupling reactions. The trifluoromethyl group further stabilizes intermediates via electron-withdrawing effects. Computational studies (DFT) can model transition states to predict reaction pathways, while experimental screening of palladium/phosphine catalysts optimizes coupling efficiency .

Q. How is this compound utilized in the synthesis of bioactive molecules?

It serves as a key intermediate in pharmaceuticals and agrochemicals. For example, derivatives with halogenated aryl groups are precursors to kinase inhibitors or herbicide candidates. The bromine atom facilitates Suzuki-Miyaura couplings to introduce heterocyclic moieties, enhancing biological activity .

Q. What analytical strategies resolve contradictions in reaction yield data across studies?

Discrepancies may arise from impurities in starting materials or variations in cyclopropanation conditions. Purity assessment via HPLC (≥98% by area) and kinetic studies under controlled light/temperature parameters help standardize protocols. Reproducibility is improved by documenting solvent degassing and catalyst activation steps .

Q. How can enantiomeric resolution be achieved for the racemic mixture?

Chiral chromatography (e.g., using amylose- or cellulose-based columns) or kinetic resolution with enantioselective catalysts (e.g., BINAP-ligated palladium) can separate the (±)-forms. Monitoring optical rotation and circular dichroism (CD) verifies enantiopurity .

Methodological Considerations

Q. What are the best practices for analyzing degradation pathways under thermal stress?

Thermogravimetric analysis (TGA) and GC-MS identify decomposition products (e.g., hydrobromic acid or fluorinated byproducts). Accelerated stability studies at elevated temperatures (40–60°C) simulate long-term storage conditions, guiding formulation strategies for lab use .

Q. How do solvent polarity and catalyst choice affect cross-coupling efficiency?

Polar aprotic solvents (DMF, THF) enhance Pd-catalyzed couplings by stabilizing charged intermediates. Screen ligands (e.g., XPhos, SPhos) to balance steric bulk and electronic donation. For example, XPhos improves yields in Suzuki reactions with electron-deficient aryl bromides .

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